1-Octylcyclopropene
Description
Structure
3D Structure
Properties
CAS No. |
50915-83-8 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
1-octylcyclopropene |
InChI |
InChI=1S/C11H20/c1-2-3-4-5-6-7-8-11-9-10-11/h9H,2-8,10H2,1H3 |
InChI Key |
OTPKIXQPAJXGCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC1 |
Canonical SMILES |
CCCCCCCCC1=CC1 |
Synonyms |
1-OCP compound 1-octylcyclopropene |
Origin of Product |
United States |
Synthetic Methodologies for 1 Octylcyclopropene and Analogues
Foundational Synthetic Routes to Alkyl-Substituted Cyclopropenes
The construction of the strained cyclopropene (B1174273) ring bearing an alkyl substituent, such as an octyl group, has been approached through several reliable, albeit sometimes complex, synthetic sequences. These foundational methods often involve the formation of a cyclopropane (B1198618) precursor that is subsequently converted to the target cyclopropene.
Allylic Chlorination and Alpha-Elimination Approaches
A common and effective strategy for synthesizing 1-alkylcyclopropenes involves a two-step process: allylic chlorination followed by an α-elimination reaction. acs.orgd-nb.infowikipedia.org This approach begins with an appropriate alkene which is first halogenated at the allylic position. The resulting allylic halide then undergoes elimination of hydrogen halide upon treatment with a strong base to form the cyclopropene ring. wikipedia.org
For instance, the synthesis of a related compound, 1-(2,2-dimethylpropyl)-cyclopropene (1-DCP), is accomplished using α-diisobutylene as the starting material. acs.orgd-nb.info The process includes:
Allylic Chlorination: The starting alkene is treated with a chlorinating agent, such as hypochlorite (B82951) and HCl, to introduce a chlorine atom at the position adjacent to the double bond, forming an allylic chloride. acs.org
α-Elimination: The synthesized allylic chloride is then subjected to a strong, non-nucleophilic base, like lithium diethylamide (LDEA). acs.orgd-nb.info The base abstracts a proton from the chlorinated carbon, and the adjacent chlorine atom is eliminated, leading to the formation of the cyclopropene ring. wikipedia.org This type of reaction, where both the proton and the leaving group are on the same carbon, is known as an α-elimination. wikipedia.org
While this specific sequence has been detailed for analogues, the principles are broadly applicable to the synthesis of other 1-alkylcyclopropenes, including 1-octylcyclopropene, by selecting the appropriate starting alkene.
Precursor Synthesis and Cyclopropenation Strategies
An alternative and highly effective foundational route involves the synthesis of a stable cyclopropane precursor which is then induced to form the cyclopropene double bond. Two notable precursors for this compound are (trans)-1-octyl-1-(methanesulfonyloxy)-2-(trimethylsilyl)cyclopropane and 1,1,2-tribromo-2-octylcyclopropane.
The synthesis of the silylated precursor starts from nonanoic acid methyl ester. google.com The detailed methodology, as described for analogous compounds, involves several steps culminating in the formation of the key trans-substituted cyclopropane derivative. google.com This precursor is then treated with fluoride (B91410) ions to generate this compound. google.com The spectral data for the precursor (trans)-1-octyl-1-(methanesulfonyloxy)-2-(trimethylsilyl)cyclopropane confirms its structure. google.com
| Data Type | Chemical Shift (δ) | Description |
|---|---|---|
| 1H-NMR | 2.946 (3H, s) | Methanesulfonyl group (CH3SO2) |
| 2.143 (1H, m) | Cyclopropane ring proton | |
| 1.53-1.65 (2H, b) | Octyl chain protons (CH2) | |
| 1.35 (11H, broad m) | ||
| 0.871 (3H, t) | Octyl chain terminal methyl group (CH3) | |
| 0.060 (9H, s) | Trimethylsilyl group (Si(CH3)3) | |
| 13C-NMR | 71.453 | C-O bond in cyclopropane ring |
| 39.959, 39.923 | Methanesulfonyl carbon and cyclopropane carbon | |
| 35.007, 31.799, 29.494, 29.385, 29.202, 26.132, 22.617 | Octyl chain carbons | |
| 14.941 | Cyclopropane and terminal methyl carbons | |
| 14.059 | ||
| 12.822 | Cyclopropane carbon | |
| -1.203 | Trimethylsilyl carbons |
Another documented precursor is 1,1,2-tribromo-2-octylcyclopropane. google.comguidechem.com This compound is synthesized via the addition of dibromocarbene to 1-bromooct-1-ene. The resulting tribromocyclopropane can then be treated with an organometallic reagent like methyllithium, which induces a metal-halogen exchange and subsequent 1,2-debromination to yield the 1-bromocyclopropene, a direct precursor to further functionalized or dehalogenated cyclopropenes. core.ac.uk
Advanced Synthetic Techniques for Tailored this compound Structures
Modern synthetic chemistry offers more sophisticated methods that provide greater control over the structure and stereochemistry of the final product. These advanced techniques often rely on catalysis to achieve high efficiency and selectivity.
Stereoselective Synthesis of Cyclopropene Derivatives
Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern synthesis. egrassbcollege.ac.inchemistrydocs.com In the context of this compound, this primarily relates to controlling the geometry of substituents in precursor molecules or achieving enantioselective cyclopropanation. For instance, the synthesis of cyclopropane precursors can be designed to favor a specific diastereomer (e.g., trans over cis), which can influence the subsequent reaction steps. google.com
Enantioselective synthesis, which produces a specific enantiomer (a non-superimposable mirror image), is crucial for applications involving chiral recognition. This is often achieved using chiral catalysts. While specific enantioselective syntheses of this compound are not extensively detailed, the principles have been established for related cyclopropanations. For example, enzymatic cyclopropanation of 1-octene (B94956) using engineered heme proteins can produce cyclopropane products with very high diastereomeric and enantiomeric excesses. researchgate.net This highlights the potential for biocatalytic routes to chiral cyclopropene precursors.
Development of Novel Catalytic Cyclopropenation Reactions
The direct cyclopropanation of alkenes using carbene precursors is a powerful method for forming cyclopropane rings. Transition metal catalysis has been instrumental in developing highly efficient and selective cyclopropanation reactions. acs.org For the synthesis of precursors to this compound, 1-octene is the logical starting alkene.
Significant progress has been made in the catalytic cyclopropanation of 1-octene. Ruthenium-based catalysts, in particular, have shown exceptional performance. A notable example is the use of a chiral ruthenium PNNP complex, [RuCl(1b)]SbF₆, which catalyzes the reaction between 1-octene and ethyl diazoacetate. acs.orgfigshare.com This system provides the corresponding ethyl 2-hexylcyclopropane-1-carboxylate with excellent stereoselectivity.
| Catalyst System | Overall Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) - cis | Enantiomeric Excess (ee, %) - trans |
|---|---|---|---|---|
| [RuCl(PNNP)]SbF6 | up to 66 | 85:15 | up to 99 | up to 98 |
This catalytic approach is remarkable because it achieves high cis-selectivity and high enantioselectivity simultaneously for a terminal aliphatic olefin like 1-octene, a feat that was previously challenging. acs.org The resulting cyclopropane ester can then be further elaborated to yield this compound. Other catalytic systems, including those based on copper and engineered enzymes, have also been successfully employed for the cyclopropanation of 1-octene, demonstrating the versatility of catalytic methods in accessing these valuable structures. d-nb.inforesearchgate.net
Reactivity and Mechanistic Investigations of 1 Octylcyclopropene
Fundamental Reaction Pathways Involving the Cyclopropene (B1174273) Ring
The inherent ring strain in the cyclopropene moiety is the primary driving force for its reactivity. This strain energy, a combination of angle strain and torsional strain, makes the C=C double bond and the adjacent C-C single bonds susceptible to cleavage under various conditions. The fundamental reaction pathways are typically characterized by ring-opening processes, which can be initiated thermally, photochemically, or through catalysis.
One of the principal pathways is the metal-catalyzed ring-opening to form vinylcarbene intermediates. chinesechemsoc.org For instance, copper(I) catalysts can induce the cleavage of the cyclopropene ring to generate vinyl copper(I) carbene species. chinesechemsoc.org These intermediates are highly reactive and can participate in a variety of subsequent transformations, including insertions and cycloadditions. chinesechemsoc.org The stereochemistry of the resulting vinyl carbene can be influenced by the substituents on the cyclopropene ring and the nature of the catalyst. chinesechemsoc.org
Acid-catalyzed ring-opening is another significant pathway, where protonation of the double bond can lead to a cyclopropyl (B3062369) cation that subsequently rearranges. rsc.org The stability of the resulting carbocationic intermediates plays a crucial role in directing the reaction outcome. In the context of donor-acceptor cyclopropanes, which share reactivity principles with substituted cyclopropenes, activation with Lewis acids can generate 1,3-zwitterionic intermediates that are precursors for various cyclization and annulation reactions. researchgate.net The high ring strain of molecules like cyclopropenes makes them prone to ring-opening reactions in the presence of an external reagent, providing a driving force for transformations. rsc.org
Mechanistic Studies of 1-Octylcyclopropene Transformations
Mechanistic investigations into the reactions of this compound and related compounds are crucial for understanding and predicting their chemical behavior. These studies often involve a combination of experimental techniques, such as kinetic analysis and control experiments, alongside computational modeling.
Metal-Catalyzed Reactions with this compound as Substrate or Intermediate
Transition metals are powerful catalysts for a vast array of organic transformations, and their application to cyclopropene chemistry has unlocked novel reaction pathways. researchgate.netslideshare.net Metals like copper, rhodium, palladium, and nickel can interact with the strained ring of this compound, leading to controlled transformations. chinesechemsoc.orgd-nb.infonih.gov
A significant area of investigation is the metal-catalyzed ring-opening of cyclopropenes. Copper(I) has been shown to catalyze the ring-opening of cyclopropenes to form vinyl carbene intermediates, which can then undergo further reactions like borylation. chinesechemsoc.org This process is believed to be the rate-determining step and controls the stereochemistry of the final product. chinesechemsoc.org Platinum(II) chloride has also been studied for its ability to catalyze the rearrangement of silylated cyclopropenes. uic.edu Rhodium(II) catalysts are highly efficient for asymmetric cyclopropenation reactions to synthesize chiral cyclopropenes, which can then serve as substrates for further transformations. d-nb.infochemrxiv.orgnih.gov
| Catalyst System | Cyclopropene Substrate Type | Reaction Type | Key Intermediate/Product | Reference |
|---|---|---|---|---|
| Cu(I) | General Cyclopropenes | Ring-Opening / Borylation | Vinyl Cu(I) Carbene | chinesechemsoc.org |
| PtCl₂ | Silylated Cyclopropenes | Rearrangement | Allenes | uic.edu |
| Rh(II) | Diazoalkanes + Alkynes | Asymmetric Cyclopropenation | Chiral Cyclopropenes | d-nb.infonih.gov |
| Ni(0) | 1,3-Diol Derivatives | Cross-Electrophile Coupling | Alkylcyclopropanes | nih.govorganic-chemistry.org |
These metal-catalyzed reactions demonstrate the utility of cyclopropenes, including 1-alkyl variants like this compound, as versatile synthons. The ability to generate reactive intermediates like vinyl carbenes under mild conditions opens avenues for constructing complex molecular architectures. chinesechemsoc.org
Role of this compound Derivatives in Organocatalysis
While much of cyclopropene chemistry involves the ring as a reactive substrate, recent advancements have explored the use of cyclopropene derivatives as organocatalysts themselves. nih.govresearchgate.netrsc.org Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. rsc.org The unique structural and electronic properties of cyclopropene-based frameworks can be harnessed to create novel catalytic systems.
Catalytic Applications of Cyclopropene-Based Frameworks
The development of catalysts based on cyclopropene and its more stable aromatic counterpart, the cyclopropenium cation, is an emerging area in organocatalysis. nih.govresearchgate.net These frameworks have been successfully applied in a range of catalytic modes. The inherent properties of these three-membered rings allow them to serve as platforms for designing catalysts for various organic transformations. rsc.org
A review of recent literature highlights several areas where these frameworks are active:
Phase-Transfer Catalysis (PTC): Cyclopropenium salts can act as effective phase-transfer catalysts, shuttling reagents between immiscible phases.
Brønsted Base Catalysis: Appropriately functionalized cyclopropenes can serve as Brønsted bases.
Hydrogen-Bond Donor Catalysis: The development of aminocyclopropenium ions has introduced a new model for hydrogen-bonding organocatalysis, useful in reactions like the cycloaddition of CO₂ with epoxides. researchgate.net
Nucleophilic Carbene Catalysis: Derivatives can be precursors to N-heterocyclic carbene (NHC)-like structures for catalytic applications.
Electrophotocatalysis: The electronic properties of these systems make them suitable for applications in light-mediated reactions. nih.govresearchgate.net
| Type of Organocatalysis | Catalytic Moiety | Mechanism/Application Example |
|---|---|---|
| Phase-Transfer Catalysis (PTC) | Cyclopropenium Salts | Facilitates reactions between reagents in different phases. |
| Brønsted Base Catalysis | Functionalized Cyclopropenes | Proton abstraction to activate substrates. |
| Hydrogen-Bond Donor Catalysis | Aminocyclopropenium Ions | Activation of substrates via hydrogen bonding (e.g., epoxide ring-opening). |
| Nucleophilic Carbene Catalysis | Cyclopropene Derivatives | Generation of carbene active species. |
| Electrophotocatalysis | Cyclopropene/Cyclopropenium Systems | Participation in single-electron transfer processes under photo-irradiation. |
While specific applications using derivatives of this compound are not yet widely reported, the principles established with other substituted cyclopropenes demonstrate the potential for developing novel catalysts based on this framework. The long octyl chain could be used to tune properties such as solubility and steric environment around the catalytic center.
Advanced Analytical and Spectroscopic Characterization in 1 Octylcyclopropene Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of 1-octylcyclopropene and its derivatives. While specific NMR data for this compound is not extensively published in readily available literature, the structural elucidation of related compounds, such as its derivatives, provides significant insight. For instance, ¹H NMR and ¹³C NMR data are crucial for identifying the characteristic cyclopropene (B1174273) ring and the attached octyl group.
In the ¹H NMR spectrum, the protons on the cyclopropene ring would exhibit unique chemical shifts and coupling constants due to the high ring strain and the double bond's electronic environment. The protons of the octyl chain would appear in the aliphatic region of the spectrum, with characteristic splitting patterns corresponding to their neighboring protons.
The ¹³C NMR spectrum is equally informative. The olefinic carbons of the cyclopropene ring would have distinct chemical shifts in the downfield region, which are highly characteristic. The carbons of the octyl group would appear in the upfield region, and their specific chemical shifts would allow for the complete assignment of the carbon skeleton. A patent for a cyclopropene generator mentions the use of 1H NMR spectroscopy in the characterization of this compound. google.com Public chemical databases also list the availability of 13C NMR spectra for related compounds like 2-octylcyclopropene-1-heptanol. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropene Ring Protons | ~6.0-7.0 | ~100-115 (olefinic), ~10-20 (aliphatic) |
| Methylene (adjacent to ring) | ~2.0-2.5 | ~25-35 |
| Methylene (chain) | ~1.2-1.6 | ~20-35 |
| Methyl (terminal) | ~0.8-1.0 | ~14 |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data for similar structures. Actual values may vary.
Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular mass of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation. The electron ionization (EI) mass spectrum of a related compound, octylcyclopropane, is available in the NIST WebBook, providing clues to the potential fragmentation of this compound. nist.govnist.gov For this compound (C₁₁H₂₀), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.
The fragmentation pattern would likely involve the loss of alkyl fragments from the octyl chain and potentially the opening of the high-energy cyclopropene ring. Common fragmentation pathways would include the loss of a methyl group (M-15), an ethyl group (M-29), and other larger alkyl radicals. The presence of the cyclopropene ring would likely lead to characteristic fragmentation patterns that can be used to distinguish it from other isomers. The NIST Mass Spectrometry Data Center provides mass spectral data for similar compounds, which can be used as a reference. nih.gov
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic techniques are vital for assessing the purity of this compound and for its quantification in various samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is extensively used for the analysis of volatile compounds like this compound and its derivatives in complex mixtures. niscpr.res.inniscair.res.inresearchgate.netnih.govtandfonline.complantsjournal.comnih.govsaudijournals.comusa-journals.com
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.
The retention time from the GC provides a measure of the compound's identity, while the mass spectrum serves as a molecular fingerprint. This technique has been successfully employed to identify this compound derivatives, such as methyl 2-octylcyclopropene-1-heptanoate and 2-octylcyclopropene-1-heptanol, in the extracts of various plants like Adansonia digitata and Aristolochia assamica. niscpr.res.inniscair.res.inresearchgate.net
Table 2: Example GC-MS Parameters for Analysis of this compound Derivatives
| Parameter | Condition |
| Column | HP-5MS (or similar non-polar capillary column) |
| Injector Temperature | 250-280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Temperature Program | Initial temp 50-70°C, ramped to 250-300°C |
| MS Detector | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Note: These are general parameters and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is another crucial technique for the analysis of this compound, especially for non-volatile derivatives or when derivatization is employed. nih.govphcogres.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For a non-polar compound like this compound, a reversed-phase HPLC method would be most appropriate. This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). Detection can be achieved using a UV detector, as the cyclopropene moiety may exhibit some UV absorbance, or more universally with a mass spectrometer (LC-MS). HPLC is particularly useful for quantifying the compound by comparing the peak area of the analyte to that of a standard of known concentration. While specific HPLC methods for this compound are not widely documented, methods for analyzing related plant extracts containing phenolic compounds and other secondary metabolites can be adapted. nih.govphcogres.comimpactfactor.org
Identification and Quantification of this compound Derivatives in Complex Natural Matrices
The identification and quantification of this compound and its derivatives in complex natural matrices, such as plant extracts, present significant analytical challenges due to the presence of numerous interfering compounds.
Methodologies for Extract Preparation and Compound Isolation from Botanical Sources
The initial step in analyzing this compound derivatives from botanical sources is the preparation of an extract. The choice of solvent and extraction method is critical and depends on the polarity of the target compound. For the relatively non-polar this compound derivatives, solvents like hexane, dichloromethane, or ethyl acetate (B1210297) are often used. nih.gov
Following extraction, a series of purification and isolation steps are typically required to separate the compound of interest from the complex mixture. These techniques can include:
Column Chromatography: This is a classic and widely used technique for separating compounds based on their polarity. A glass column is packed with a solid adsorbent (e.g., silica (B1680970) gel for normal-phase or C18-bonded silica for reversed-phase), and the extract is passed through the column with a solvent or a solvent gradient. Fractions are collected and analyzed for the presence of the target compound.
Solid-Phase Extraction (SPE): SPE is a more modern and rapid form of chromatography that uses cartridges packed with various sorbents. It is often used for sample cleanup and pre-concentration before analysis by GC-MS or HPLC.
Preparative HPLC: For isolating highly pure compounds, preparative HPLC can be employed. This technique uses larger columns and higher flow rates than analytical HPLC to separate and collect larger quantities of the target compound.
The isolation of various cyclopropane-containing natural products, such as pestaloficiols from endophytic fungi and cycloartenol (B190886) from jackfruit, has been documented, and the methodologies employed can be adapted for this compound derivatives. nih.govresearchgate.net The successful identification of 2-octylcyclopropene-1-heptanol in the methanolic extract of Aristolochia assamica after GC-MS analysis highlights the feasibility of these approaches. niscpr.res.inniscair.res.in
Applications of 1 Octylcyclopropene in Post Harvest Physiology
Mechanism of Action as an Ethylene (B1197577) Action Inhibitor
1-Octylcyclopropene (1-OCP), a structural analog of 1-methylcyclopropene (B38975) (1-MCP), functions as a powerful antagonist to ethylene, a key plant hormone that regulates ripening and senescence. fao.org Its efficacy lies in its ability to interact with and block ethylene receptors in plant tissues, thereby preventing the initiation of ethylene-dependent physiological processes.
Interaction with Ethylene Receptors in Plant Tissues
The primary mechanism by which 1-OCP inhibits ethylene action is through its binding to ethylene receptors located in the endoplasmic reticulum membrane of plant cells. nih.gov Ethylene perception in plants is mediated by a family of receptors, such as ETR1 and ERS1. nih.govnih.gov These receptors contain a copper cofactor within their transmembrane domain, which is essential for high-affinity ethylene binding. nih.govnih.gov
Cyclopropene (B1174273) compounds, including 1-OCP and the more extensively studied 1-MCP, are strained olefins that bind to these copper-containing receptors. sinica.edu.tw This interaction effectively blocks ethylene from binding to its own receptor sites. nih.govishs.org Studies on tomato fruit have demonstrated that treatment with 1-OCP can suppress the expression of specific ethylene receptor genes, namely LeETR 1 and LeETR 4, further hindering the plant's ability to perceive ethylene. fao.org By occupying these receptors, 1-OCP prevents the downstream signaling cascade that leads to ripening and senescence phenomena like fruit softening, color change, and aroma development. nih.govmdpi.com
Competitive Binding Kinetics and Receptor Occupation Dynamics
The interaction between 1-OCP and ethylene receptors is characterized by competitive binding kinetics. sinica.edu.tw 1-OCP competes with ethylene molecules for the same binding sites on the receptors. However, the binding of cyclopropenes like 1-MCP is considered nearly irreversible or to have a very slow dissociation rate. sinica.edu.twashs.org This strong and prolonged occupation of the receptors effectively inactivates them for an extended period. sinica.edu.tw
Once bound, these "permanent" blocking agents prevent ethylene from eliciting a physiological response, even at high concentrations. sinica.edu.tw The effectiveness of this inhibition is highlighted by the very low dissociation constants observed for the 1-MCP-receptor complex, indicating a high-affinity binding. ishs.org This tenacious binding means that a single exposure to the compound can prevent ethylene responses for a significant duration, during which time the plant tissue may need to synthesize new receptors to regain ethylene sensitivity. sinica.edu.twashs.org This dynamic of receptor occupation is crucial for the compound's practical application in extending the shelf life of horticultural products.
Physiological and Molecular Responses in Horticultural Crops
Modulation of Ethylene Biosynthesis and Respiration Rates
A key physiological response to 1-OCP treatment is the significant modulation of ethylene biosynthesis and respiration rates in climacteric fruits. In studies on harvested tomato fruit, 1-OCP was effective in postponing the characteristic peaks of ethylene production and respiration that accompany ripening. fao.org By blocking ethylene perception, 1-OCP disrupts the autocatalytic, or self-promoting, cycle of ethylene production that is a hallmark of ripening in climacteric fruits. ashs.org
This inhibitory effect extends to the enzymes central to the ethylene biosynthesis pathway. Ethylene is synthesized from the precursor S-adenosylmethionine (SAM) via the enzymes 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). ashs.orgnih.gov Treatment with cyclopropene inhibitors like 1-OCP has been shown to inhibit the activities of these enzymes. fao.orgnih.gov This leads to reduced ACC content and a subsequent decrease in ethylene production. nih.gov The suppression of the respiration rate is closely linked to the inhibition of ethylene, as ethylene itself can stimulate respiration. frontiersin.orgeorganic.org Consequently, the fruit's metabolic rate is lowered, conserving stored energy reserves and delaying senescence. mdpi.com
Table 1: Effect of this compound (1-OCP) on Post-Harvest Physiological Markers in Tomato Fruit
| Physiological Marker | Effect of 1-OCP Treatment | Scientific Finding |
| Ethylene Production | Postponed the occurrence of the ethylene production peak. fao.org | 1-OCP inhibits the activities of enzymes involved in ethylene biosynthesis. fao.org |
| Respiration Rate | Delayed the occurrence of the respiration rate peak. fao.org | The reduction in respiration is linked to the inhibition of ethylene action. frontiersin.orgmdpi.com |
| Fruit Softening | Delayed. fao.org | Correlated with the suppression of ethylene-dependent ripening processes. fao.org |
| Color Change | Delayed. fao.org | Inhibition of ethylene perception prevents the degradation of chlorophyll (B73375) and synthesis of pigments like lycopene. fao.orgmdpi.com |
Impact on Gene Expression Profiles Associated with Ripening and Senescence
At the molecular level, 1-OCP exerts a significant influence on the expression of genes associated with ripening and senescence. By blocking the ethylene signal transduction pathway, 1-OCP prevents the activation of a cascade of downstream genes that control various aspects of these processes. mdpi.com
Research on tomatoes treated with 1-OCP revealed a suppression of the expression of ethylene receptor genes LeETR 1 and LeETR 4. fao.org This indicates a feedback mechanism where inhibiting ethylene perception also down-regulates the components of the perception system itself. Furthermore, studies on the related compound 1-MCP have provided broader insights into the genetic impact. 1-MCP treatment has been shown to inhibit the expression of genes involved in the ethylene signal pathway, including Ethylene Response Factor (ERF) genes, which are transcription factors that regulate a wide array of ethylene-dependent processes. mdpi.comactapol.net In mangoes and pears, 1-MCP down-regulated the expression of ethylene biosynthesis genes (ACS and ACO) and other receptor genes (MiETR1, MiERS1, PcETR1, PcETR2, PcERS1). nih.govscispace.com Additionally, genes responsible for cell wall degradation (e.g., polygalacturonase), which lead to fruit softening, and chlorophyll degradation are also suppressed. frontiersin.orgscispace.com Some studies even suggest that these inhibitors can influence epigenetic factors, such as the DNA methylation levels of ethylene signaling genes, which plays a role in regulating their expression during ripening. mdpi.comnih.gov
Table 2: Impact of Cyclopropene Treatment on Gene Expression in Horticultural Crops
| Gene Category | Specific Genes / Families | Effect of Treatment | Crop Studied |
| Ethylene Receptors | LeETR 1, LeETR 4 | Suppressed | Tomato (with 1-OCP) fao.org |
| MiETR1, MiERS1 | Down-regulated | Mango (with 1-MCP) nih.gov | |
| Ethylene Biosynthesis | ACS, ACO | Down-regulated | Mango, Pear (with 1-MCP) nih.govscispace.com |
| Ethylene Response Factors | ERF gene family | Inhibited/Altered | Apple, Peach (with 1-MCP) mdpi.comactapol.net |
| Cell Wall Degradation | Polygalacturonase (PG) | Down-regulated | Mango (with 1-MCP) frontiersin.org |
| Chlorophyll Degradation | PcPPH, PcNOL, PcSGR | Down-regulated | Pear (with 1-MCP) scispace.com |
Influence on Post-Harvest Senescence in Cut Flowers
The application of 1-OCP and related cyclopropenes is highly effective in delaying post-harvest senescence in many ethylene-sensitive cut flowers. Ethylene accelerates processes like petal wilting, abscission (shedding), and color fading in these species. mdpi.com By inhibiting ethylene perception, 1-OCP can significantly extend the vase life and maintain the aesthetic quality of cut flowers. dntb.gov.uacornell.edu
A study specifically investigating 1-OCP demonstrated its efficacy in improving the vase life of sweet pea (Lathyrus odoratus L.) flowers. dntb.gov.uacornell.edu The general mechanism observed with the closely related 1-MCP involves preventing the ethylene-induced cascade that leads to programmed cell death in petals. Treatment with these inhibitors has been shown to delay petal wilting, reduce chlorophyll degradation in leaves and flowers, and prevent premature flower and petal drop in a variety of ornamental species, including carnations, orchids, and roses. researchgate.netresearchgate.net At a molecular level, this is achieved by blocking the ethylene signal which would otherwise up-regulate genes associated with senescence and cell death. researchgate.net
Table 3: Reported Effects of this compound and 1-Methylcyclopropene on Cut Flowers
| Flower Species | Compound Used | Observed Effects |
| Sweet Pea (Lathyrus odoratus) | This compound | Improved vase life. dntb.gov.uacornell.edu |
| Carnation (Dianthus caryophyllus) | 1-Methylcyclopropene | Prevented ethylene-induced senescence; reduced chlorophyll loss. ishs.org |
| Rose (Rosa hybrida) | 1-Methylcyclopropene | Reduced ethylene production; suppressed senescence-associated genes. researchgate.net |
| Oncidium Orchid | 1-Methylcyclopropene | Extended vase life; suppressed genes related to cell wall degradation and ethylene signaling. mdpi.comresearchgate.net |
Comparative Efficacy Studies with Other Cyclopropene Analogues
The exploration of cyclopropene analogues as post-harvest treatments has been driven by the search for compounds with enhanced efficacy, varied modes of action, and improved applicability across a range of fruit and vegetable species. While 1-methylcyclopropene (1-MCP) is the most extensively studied and commercially utilized ethylene inhibitor, research into other analogues, such as this compound (1-OCP), provides valuable insights into the structure-activity relationships that govern their potency and effectiveness.
Structure-Activity Relationships Governing Ethylene Inhibition Potency
Research has indicated that the size and nature of the alkyl group attached to the cyclopropene ring play a crucial role in the molecule's effectiveness. While 1-MCP has proven to be a highly effective and widely adopted ethylene inhibitor, studies on other cyclopropenes, including 1-OCP, suggest that longer alkyl chains can also yield significant ethylene inhibition. avocadosource.com The larger octyl group in 1-OCP, for instance, may influence its binding affinity and duration of action at the receptor site compared to the smaller methyl group in 1-MCP. A study on harvested tomato fruit demonstrated that 1-OCP is effective in delaying ripening and senescence by inhibiting ethylene production and the expression of ethylene receptor genes. fao.org This suggests that the fundamental mechanism of action is conserved across these analogues, with the primary difference lying in their relative potencies and application efficiencies.
The inhibitory activity of cyclopropene analogues is also influenced by their volatility and ability to reach the ethylene receptors within the plant tissue. The longer alkyl chain of this compound makes it less volatile than 1-methylcyclopropene, which could impact its application and distribution within a storage environment.
Optimization of Application Parameters (Concentration, Exposure Duration, Temperature)
The efficacy of any cyclopropene-based post-harvest treatment is highly dependent on the optimization of application parameters. These parameters are critical for ensuring that a sufficient amount of the active compound reaches and binds to the ethylene receptors to elicit the desired physiological response. Key parameters that require careful optimization include the concentration of the applied compound, the duration of exposure, and the temperature during treatment.
For this compound, research on tomato fruit has identified that a concentration of 1.2 μL·L−1 is most effective in delaying ripening and senescence. fao.org This was determined by observing its impact on ethylene production, respiration rate, fruit softening, color change, and the expression of ethylene receptor genes. fao.org This finding underscores the importance of concentration-response studies to identify the optimal dosage for specific commodities.
The duration of exposure is another critical factor. A sufficient exposure time is necessary to allow the gaseous cyclopropene analogue to penetrate the fruit tissue and bind to the ethylene receptors. Shorter exposure times may not be sufficient to saturate the receptors, leading to a reduced inhibitory effect. Conversely, excessively long exposure times may not provide additional benefits and could be economically inefficient.
Temperature during application also plays a significant role. Higher temperatures can increase the rate of diffusion of the cyclopropene gas and may also influence the binding kinetics at the receptor site. However, the optimal temperature can vary depending on the specific cyclopropene analogue and the commodity being treated. For instance, with 1-MCP, the release from its cyclodextrin (B1172386) formulation is temperature-dependent. ishs.org
Formulation and Delivery Systems for Post-Harvest Application
The practical application of volatile compounds like this compound in post-harvest management necessitates the development of effective formulation and delivery systems. These systems are designed to enhance the stability of the active ingredient, facilitate its controlled release, and ensure uniform application in storage facilities.
Research on Sustained-Release Devices and Inclusion Complexes
To overcome the challenges associated with the volatility and potential instability of cyclopropene compounds, research has focused on the development of sustained-release devices and encapsulation technologies. One of the most promising approaches involves the use of inclusion complexes, particularly with cyclodextrins.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate guest molecules like this compound. nih.govresearchgate.net This encapsulation can protect the volatile compound from degradation and provide a mechanism for its controlled release. researchgate.net The release of the active ingredient from the cyclodextrin complex is typically triggered by changes in environmental conditions, such as humidity or temperature. ishs.orgresearchgate.net
For the well-studied analogue 1-MCP, formulations based on its inclusion complex with alpha-cyclodextrin (B1665218) are commercially available. ishs.org When this powdered formulation is dissolved in water, the 1-MCP gas is released, allowing for its application in enclosed storage environments. researchgate.net Similar strategies could be employed for this compound to create stable, easy-to-handle formulations that allow for its controlled and sustained release.
The development of sachet-based release systems is another area of active research. These sachets can contain the cyclopropene-cyclodextrin complex and are designed to release the active gas over a prolonged period, providing continuous protection against ethylene during storage and transport. researchgate.net
Stability of this compound in Application Formulations
The chemical stability of this compound in its application formulation is crucial for its efficacy as a post-harvest treatment. The strained three-membered ring of cyclopropenes makes them susceptible to degradation, particularly in the presence of certain environmental factors.
The use of inclusion complexes with cyclodextrins can significantly enhance the stability of cyclopropene compounds. nih.gov By encapsulating the this compound molecule within its hydrophobic cavity, the cyclodextrin can protect it from oxidation and other degradation pathways. The stability of these inclusion complexes is a key factor in determining the shelf-life and performance of the formulated product.
The stability of the formulation also depends on the packaging and storage conditions. For instance, formulations are often sealed in moisture-proof packaging to prevent premature release of the active ingredient. The pH of aqueous solutions used to release the cyclopropene can also affect its stability. mdpi.com
The table below presents a summary of research findings on the effects of this compound on post-harvest physiological responses in tomato fruit.
| Parameter | Treatment | Observation |
| Ethylene Production | 1.2 μL·L−1 1-OCP | Postponed the occurrence of the ethylene production peak. fao.org |
| Respiration Rate | 1.2 μL·L−1 1-OCP | Delayed the peak in respiration rate. fao.org |
| Fruit Firmness | 1.2 μL·L−1 1-OCP | Delayed softening of the fruit. fao.org |
| Color Change | 1.2 μL·L−1 1-OCP | Inhibited the change in color from green to red. fao.org |
| Soluble Solids | 1.2 μL·L−1 1-OCP | Suppressed the increase in soluble solids content. fao.org |
| Titratable Acidity | 1.2 μL·L−1 1-OCP | Inhibited the decrease in titratable acidity. fao.org |
| Gene Expression | 1.2 μL·L−1 1-OCP | Suppressed the expression of ethylene receptor genes LeETR1 and LeETR4. fao.org |
Theoretical and Computational Chemistry Studies of 1 Octylcyclopropene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the stability, geometry, and electronic properties of 1-octylcyclopropene. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic state and electron distribution.
Detailed Research Findings: Theoretical studies on substituted cyclopropenes reveal that the substituent at the C-1 position significantly influences the geometry and electronic character of the three-membered ring. capes.gov.bracs.org Ab initio calculations, such as the G2-MP2 level of theory, have been employed to investigate these effects. acs.orgresearchgate.net For substituted cyclopropenes, a key finding is the alteration of bond lengths within the ring compared to the parent cyclopropene (B1174273) molecule. The introduction of an alkyl group, such as octyl, typically leads to a slight lengthening of the C=C double bond and an equalization of the C-C single bond lengths. acs.org
Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study the electronic structure. It can elucidate the delocalization of electron density within the molecule. capes.gov.bracs.org For substituted cyclopropenes, NBO analysis has been used to model the aromatic delocalization of the double bond in the ring. capes.gov.bracs.org The high ring strain inherent in the cyclopropene structure is a defining energetic feature, and computational methods are essential for quantifying this strain energy. While specific energetic data for this compound is not prevalent in public literature, the principles established for other 1-alkylcyclopropenes are directly applicable. For instance, Density Functional Theory (DFT) calculations on 1-methylcyclopropene (B38975) (1-MCP) have determined precise bond lengths, which serve as a benchmark for understanding the effects of larger alkyl chains. dergipark.org.tr
Table 6.1.1: Theoretical Geometric Parameters of Substituted Cyclopropene Rings This table presents typical bond length changes in the cyclopropene ring upon substitution, as described in theoretical studies. Exact values for this compound require specific calculations.
| Parameter | Unsubstituted Cyclopropene (Approx. Value) | 1-Alkyl-Substituted Cyclopropene (Trend) | Computational Method Reference |
|---|---|---|---|
| C1=C2 Bond Length | ~1.30 Å | Lengthened | DFT, MP2 acs.orgdergipark.org.tr |
| C1-C3 Bond Length | ~1.51 Å | Shortened/Equalized | DFT, MP2 acs.org |
| C2-C3 Bond Length | ~1.51 Å | Shortened/Equalized | DFT, MP2 acs.org |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is crucial for elucidating the reaction mechanism by which this compound inhibits the ethylene (B1197577) receptor. The widely accepted mechanism involves the interaction of the strained cyclopropene ring with the copper(I) cofactor located in the ethylene binding site of the receptor protein. researchgate.netresearchgate.net
Detailed Research Findings: Theoretical models propose that 1-alkylcyclopropenes act as mechanism-based inhibitors. researchgate.net The reaction is believed to proceed via a cyclopropene ring-opening mechanism upon coordination to the Cu(I) center. researchgate.net Computational studies using methods like Density Functional Theory (DFT) can map the potential energy surface of this reaction. This allows for the identification of key intermediates and, critically, the transition state structures and their associated activation energies. The proposed mechanism involves the formation of a copper carbenoid intermediate, which then irreversibly reacts with amino acid residues within the receptor's protein domain, effectively blocking any further signaling by ethylene. researchgate.net
Distortion/interaction analysis, a computational technique, has been successfully applied to understand reactivity differences among various cyclopropene derivatives in Diels-Alder reactions. nih.gov This same approach can be used to analyze the interaction of this compound with the ethylene receptor, partitioning the activation energy into the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. This provides insight into how the octyl group might influence the stability of the transition state through steric or electronic effects. nih.gov
Table 6.2.1: Computationally Modeled Steps of Ethylene Receptor Inhibition by 1-Alkylcyclopropenes
| Step | Description | Computational Focus |
|---|---|---|
| 1 | Binding | Docking of this compound into the Cu(I) binding site of the receptor. |
| 2 | Coordination | Formation of a π-complex between the cyclopropene double bond and the Cu(I) ion. |
| 3 | Transition State | Ring-opening of the cyclopropene to form a copper carbenoid intermediate. Modeling the transition state geometry and activation energy. |
| 4 | Inactivation | Covalent modification of the receptor protein by the reactive intermediate, leading to irreversible inhibition. |
Prediction of Spectroscopic Properties through Theoretical Simulations
Theoretical simulations are capable of predicting various spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, these simulations can predict Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, and mass spectrometry (MS) fragmentation patterns.
Detailed Research Findings: Computational methods can calculate the magnetic shielding tensors for each nucleus, which can then be converted into NMR chemical shifts. For example, 13C NMR simulations would predict distinct signals for the carbons in the cyclopropene ring and the octyl chain. The strained ring carbons (C1, C2, C3) are expected to have characteristic chemical shifts that differentiate them from standard alkene or alkane carbons. acs.org Similarly, simulations can predict the major fragmentation pathways in a mass spectrometer. For this compound, this would involve identifying the likely cleavage points, such as the loss of the octyl chain or fragmentation of the ring, which corresponds to the peaks observed in an experimental GC-MS analysis. acs.org While detailed simulated spectra for this compound are not published, data from related compounds like 1-(2,2-dimethylpropyl)-cyclopropene confirm that such predictions are highly accurate and valuable for structural confirmation. acs.org
Table 6.3.1: Predicted Spectroscopic Data for this compound based on Theoretical Principles These are hypothetical yet plausible values based on the known behavior of similar compounds in computational and experimental analyses.
| Spectroscopy Type | Predicted Feature | Rationale |
|---|---|---|
| 13C NMR | Olefinic Ring Carbon (C1): ~110-120 ppm | High strain and substitution affect the electronic environment. acs.org |
| Olefinic Ring Carbon (C2): ~100-110 ppm | Unsubstituted olefinic carbon in a strained ring. acs.org | |
| Aliphatic Ring Carbon (C3): ~15-25 ppm | Highly shielded sp2-hybridized carbon in a three-membered ring. acs.org | |
| Mass Spec. (GC-MS) | Major Fragment [M-C4H9]+ | Common fragmentation pattern for alkyl chains (beta-cleavage). |
| Major Fragment [C3H3]+ | A characteristic fragment indicating the presence of the cyclopropene ring structure. acs.org |
Structure-Activity Relationship Modeling for Ethylene Inhibition
Structure-Activity Relationship (SAR) modeling for 1-alkylcyclopropenes aims to correlate their chemical structure, particularly the nature of the alkyl substituent, with their biological efficacy as ethylene inhibitors. Computational modeling plays a key role in understanding the physical basis for these observed relationships.
Detailed Research Findings: Experimental studies have clearly demonstrated that the length of the alkyl chain at the C-1 position of the cyclopropene ring has a profound effect on the compound's effectiveness and duration of action as an ethylene antagonist. researchgate.netacs.org Longer alkyl chains generally result in a longer period of protection against ethylene effects. For instance, in bananas, the protective period extends from 14 days for 1-pentylcyclopropene (B1262165) to 25 days for this compound, and up to 36 days for 1-decylcyclopropene. researchgate.netacs.org
Table 6.4.1: Structure-Activity Relationship of 1-Alkylcyclopropenes on Banana Ripening
| Compound | Alkyl Chain Length | Duration of Protection (Days) | Reference |
|---|---|---|---|
| 1-Pentylcyclopropene | 5 | 14 | acs.org |
| 1-Hexylcyclopropene | 6 | 20 | acs.org |
| 1-Heptylcyclopropene | 7 | 21 | acs.org |
| This compound | 8 | 25 | researchgate.netacs.org |
| 1-Nonylcyclopropene | 9 | 35 | acs.org |
| 1-Decylcyclopropene | 10 | 36 | researchgate.netacs.org |
Future Research Directions and Emerging Trends for 1 Octylcyclopropene
Innovations in Environmentally Benign Synthetic Pathways
The pursuit of green chemistry principles is guiding the development of new synthetic routes for cyclopropene (B1174273) derivatives. oecd-ilibrary.orgoalib.com Traditional methods for synthesizing cyclopropenes often involve multi-step processes that may use hazardous reagents or generate significant waste. researchgate.net Current research focuses on creating more atom-economical, energy-efficient, and environmentally friendly pathways.
Future innovations are expected to concentrate on several key areas:
Catalytic Approaches: There is a significant opportunity to develop highly efficient catalytic systems for the synthesis of 1-octylcyclopropene. Research into transition-metal-catalyzed addition of carbenoids to alkynes is a promising direction. nih.gov The use of earth-abundant metal catalysts (e.g., iron, copper) instead of precious metals (e.g., rhodium, palladium) is a key goal for greener synthesis. ethz.ch
Renewable Feedstocks: A major trend in green chemistry is the use of renewable starting materials. epa.gov Future research could explore pathways to synthesize this compound or its precursors from bio-based feedstocks, such as fatty acids or other lipids, moving away from petroleum-based starting materials.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity under mild reaction conditions (e.g., ambient temperature and pressure in aqueous solvents). epa.gov Investigating enzymatic pathways for the key bond-forming steps in this compound synthesis could lead to a significantly more sustainable manufacturing process.
Table 1: Comparison of Conventional and Potential Green Synthetic Pathways for this compound
| Parameter | Conventional Synthetic Approach (e.g., 1,2-Elimination) | Potential Green Synthetic Pathway |
|---|---|---|
| Starting Materials | Petroleum-derived precursors | Renewable feedstocks (e.g., bio-derived alkynes or fatty acids) |
| Catalyst | Stoichiometric bases or precious metal catalysts | Earth-abundant metal catalysts or biocatalysts (enzymes) |
| Solvents | Potentially hazardous organic solvents (e.g., halogenated solvents) | Benign solvents (e.g., water, supercritical CO2) or solvent-free conditions |
| Energy Input | May require elevated temperatures and pressures | Milder reaction conditions (e.g., ambient temperature/pressure) |
| Byproducts | Generation of salt waste and other byproducts | High atom economy with minimal waste generation |
Exploration of Novel Reactivities and Derivatizations for Advanced Materials
The high ring-strain energy of the cyclopropene moiety makes it a highly reactive building block for chemical synthesis. researchgate.net This reactivity, combined with the properties of the octyl side chain, makes this compound a compelling candidate for the development of advanced materials.
Polymer Science: Cyclopropenes can be used to create novel polymers with unique mechanical or electronic characteristics. lookchem.com The polymerization of this compound could yield functional polymers where the octyl groups act as internal plasticizers or confer specific solubility and hydrophobic properties. Research into ring-opening polymerization or addition polymerization could lead to materials for coatings, adhesives, or specialty plastics.
Functional Materials: The derivatization of the cyclopropene ring allows for the introduction of various functional groups. This opens the door to creating specialized molecules. For instance, creating oligo-cyclopropenes by linking multiple units could lead to unique molecular architectures. nih.gov
Chemical Intermediates: The strained ring is susceptible to cycloaddition reactions, which are powerful tools in organic synthesis. researchgate.net this compound can serve as a precursor in the synthesis of complex molecules for pharmaceuticals or agrochemicals, beyond its current use as a preservation agent. lookchem.com The isomerization of similar compounds, such as 1,2-di-n-octylcyclopropene, highlights the potential for controlled chemical transformations into other valuable structures. acs.orgacs.org
Table 2: Potential Advanced Materials from this compound Derivatization
| Derivatization/Reaction Type | Resulting Material/Molecule | Potential Properties and Applications |
|---|---|---|
| Ring-Opening Polymerization | Poly(this compound) | Flexible polymers, hydrophobic films, specialty elastomers. The octyl chain would enhance solubility in nonpolar media. |
| Cycloaddition Reactions | Substituted bicyclic compounds | Building blocks for complex organic synthesis (e.g., pharmaceuticals, fine chemicals). |
| Functionalization of the Alkyl Chain | Terminally-functionalized this compound (e.g., with -OH, -NH2) | Monomers for creating copolymers with tailored properties; precursors for surfactants. |
| Isomerization | Isomeric C11 hydrocarbons | Controlled synthesis of specific isomers for use as fuel additives or chemical standards. |
Development of Highly Sensitive and Selective Analytical Detection Methods
While this compound is used in controlled environments, the ability to detect and quantify it at very low concentrations is crucial for research, quality control, and environmental monitoring. The instability of some cyclopropene compounds at high temperatures can present analytical challenges. chinayyhg.com
Future research is focused on moving beyond traditional methods to more advanced techniques:
Chromatographic Methods: Gas chromatography-mass spectrometry (GC-MS) is a standard technique for identifying volatile and semi-volatile organic compounds, and has been used to identify cyclopropene derivatives in various matrices. xiahepublishing.comacs.orgmbimph.com For less volatile derivatives or to avoid thermal degradation, high-performance liquid chromatography (HPLC), often requiring derivatization of the analyte, is a viable alternative. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) offer superior sensitivity and selectivity. nih.gov Developing LC-HRMS methods would allow for the detection of trace amounts of this compound and its potential metabolites or degradation products without ambiguity.
Electrochemical Sensors: A frontier in analytical chemistry is the development of portable, selective electrochemical sensors. uantwerpen.be Research could focus on designing sensors with molecularly imprinted polymers or specific aptamers that selectively bind to this compound, allowing for rapid, on-site detection. nih.gov
Spectroscopic Techniques: While less common for quantification, techniques like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are indispensable for structural confirmation during synthesis and reactivity studies. researchgate.net
Table 3: Emerging Analytical Methods for this compound Detection
| Method | Principle | Potential Advantage for this compound |
|---|---|---|
| GC-MS | Separation by volatility and boiling point, followed by mass-based identification. | Good for identifying the parent compound and other volatile derivatives. xiahepublishing.com |
| LC-HRMS | Separation by polarity, followed by highly accurate mass measurement. | High sensitivity and specificity; suitable for trace analysis in complex matrices (e.g., biological or environmental samples). nih.gov |
| Electrochemical Aptasensor | Binding of a specific nucleic acid sequence (aptamer) to the target molecule, generating an electrical signal. | High selectivity, potential for portability and real-time monitoring. nih.gov |
| Photoelectrochemical Detection | A photocatalyst generates a signal upon interaction with the analyte under light irradiation. | Offers a novel, highly sensitive detection strategy that can be tailored for selectivity. uantwerpen.be |
Expansion of Non-Biological Applications Beyond Post-Harvest Preservation
While its efficacy as an ethylene (B1197577) inhibitor is well-established, the chemical reactivity of this compound positions it for use in a variety of non-biological industrial applications. researchgate.net
Chemical Synthesis: this compound can serve as a valuable intermediate or building block in the synthesis of other chemicals. lookchem.com Its strained ring can be opened under specific conditions to yield functionalized linear or cyclic compounds that are otherwise difficult to synthesize.
Materials Science: As mentioned, it is a candidate for creating specialty polymers and materials. lookchem.com Its long alkyl chain could be leveraged to create organogels or as a component in lubricant or fuel additive formulations. The presence of "Methyl 2-octylcyclopropene-1-octanoate" has been noted in the analysis of oily sludge, suggesting its derivatives may have relevance in industrial or petrochemical contexts. acs.org
Surface Chemistry: The hydrophobic octyl chain and the reactive cyclopropene head group make it a candidate for surface modification. It could potentially be used to create self-assembled monolayers on certain substrates, altering their surface properties to be hydrophobic or reactive for further chemical attachment.
Corrosion Inhibition: Some organic molecules with specific functional groups and hydrocarbon chains can act as corrosion inhibitors by forming a protective layer on metal surfaces. The potential for this compound and its derivatives, such as those containing oxadiazole moieties, in this field is an area for future exploration. researchgate.net
Q & A
Basic Research Questions
Q. What are the fundamental physicochemical properties of 1-Octylcyclopropene, and how are they experimentally determined?
- Methodological Answer : Key properties (e.g., boiling point, solubility, stability under varying pH/temperature) can be determined via spectroscopic methods (NMR, FTIR), chromatographic analysis (HPLC, GC-MS), and controlled degradation studies. For stability, experiments should replicate environmental conditions (e.g., light, humidity) and use standardized protocols from authoritative sources like NIST Chemistry WebBook . Data should be cross-validated using multiple analytical techniques to ensure reproducibility.
Q. What synthetic pathways are most effective for producing high-purity this compound?
- Methodological Answer : Pathways such as cyclopropanation of 1-octene via carbene insertion or transition-metal-catalyzed reactions should be compared. Purity is assessed using GC-MS with internal standards and quantified via calibration curves. Reaction optimization involves factorial design (e.g., varying catalysts, solvents, temperatures) to identify yield-purity trade-offs. Reference synthetic protocols from peer-reviewed journals and validate purity thresholds using IUPAC guidelines .
Q. How does this compound interact with ethylene receptors in plant models?
- Methodological Answer : Use Arabidopsis thaliana or tomato mutants with ethylene receptor knockouts. Apply this compound in controlled environments and measure ethylene response biomarkers (e.g., gene expression of ETR1, hypocotyl elongation). Compare results with wild-type plants and controls treated with ethylene inhibitors. Statistical analysis (ANOVA) should confirm dose-response relationships .
Advanced Research Questions
Q. What are the molecular mechanisms underlying the differential efficacy of this compound in climacteric vs. non-climacteric fruits?
- Methodological Answer : Conduct transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling of treated fruits to identify ethylene biosynthesis pathways (e.g., ACC synthase, ACO enzymes) and secondary metabolite shifts. Compare time-series data using bioinformatics tools (e.g., KEGG pathway analysis). Experimental designs must control for fruit ripeness, storage conditions, and genetic variability .
Q. How do environmental stressors (e.g., drought, salinity) modulate the efficacy of this compound in delaying senescence?
- Methodological Answer : Use hydroponic systems to simulate stressors and apply this compound at varying concentrations. Measure oxidative stress markers (MDA, ROS) and senescence-related genes (SAG12, WRKY53). Multivariate regression models can isolate interaction effects between stressors and treatment. Replicate experiments across plant species to assess generality .
Q. What are the long-term ecological impacts of this compound residues in agricultural soils?
- Methodological Answer : Conduct microcosm studies with soil microbiota, measuring degradation rates (via isotopic labeling) and microbial diversity shifts (16S rRNA sequencing). Compare with untreated soils and validate using field trials with LC-MS/MS residue analysis. Address contradictions in degradation data by meta-analysis of regional soil types and climatic conditions .
Methodological Frameworks
-
PICO Framework :
-
Data Contradiction Analysis :
Conflicting results (e.g., variable degradation rates) require sensitivity analysis (Monte Carlo simulations) to assess parameter uncertainty. Systematic reviews should evaluate study biases (e.g., small sample sizes, uncontrolled variables) .
Analytical Techniques Comparison Table
Ethical and Reproducibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
